molecular formula C7H8O3 B2766179 3-ethylfuran-2-carboxylic Acid CAS No. 704913-85-9

3-ethylfuran-2-carboxylic Acid

Cat. No.: B2766179
CAS No.: 704913-85-9
M. Wt: 140.138
InChI Key: QFTPOFZMJXKRRR-UHFFFAOYSA-N
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Description

3-Ethylfuran-2-carboxylic acid is an organic compound belonging to the furan family, characterized by a furan ring substituted with an ethyl group at the third position and a carboxylic acid group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethylfuran-2-carboxylic acid can be achieved through several methods:

    Oxidation of 3-ethylfuran: This method involves the oxidation of 3-ethylfuran using oxidizing agents such as potassium permanganate or chromium trioxide to introduce the carboxylic acid group at the second position.

    Grignard Reaction: Another approach involves the reaction of 3-ethylfuran with a Grignard reagent followed by carbonation and subsequent acidification to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves the use of catalytic processes and optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions: 3-Ethylfuran-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form derivatives with additional functional groups.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products:

    Oxidation Products: Derivatives with additional oxygen-containing functional groups.

    Reduction Products: Alcohols or other reduced forms of the carboxylic acid.

    Substitution Products: Various substituted furans depending on the reagents used.

Scientific Research Applications

3-Ethylfuran-2-carboxylic acid has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.

    Material Science: It is used in the synthesis of polymers and other materials with specific properties.

    Biological Studies: The compound is studied for its interactions with biological systems and potential therapeutic effects.

Comparison with Similar Compounds

    2-Furoic Acid: Similar structure but with a carboxylic acid group at the second position without the ethyl substitution.

    3-Furoic Acid: Similar structure but without the ethyl substitution.

    5-Methyl-2-furoic Acid: Similar structure with a methyl group at the fifth position instead of an ethyl group at the third position.

Uniqueness: 3-Ethylfuran-2-carboxylic acid is unique due to the presence of both an ethyl group and a carboxylic acid group on the furan ring, which imparts distinct chemical and physical properties

Properties

IUPAC Name

3-ethylfuran-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3/c1-2-5-3-4-10-6(5)7(8)9/h3-4H,2H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFTPOFZMJXKRRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(OC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

704913-85-9
Record name 3-ethylfuran-2-carboxylic acid
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